molecular formula C20H14N4O2S B2722460 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione CAS No. 1448067-25-1

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2722460
CAS No.: 1448067-25-1
M. Wt: 374.42
InChI Key: XZOLMBKRPBJCQG-UHFFFAOYSA-N
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Description

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety linked to an isoindoline-1,3-dione scaffold through an ethyl bridge. The phenyl group attached to the thiazole ring further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then subjected to further reactions to introduce the thiazolo[3,2-b][1,2,4]triazole moiety. The final step involves the alkylation of the thiazole ring with an ethyl group to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and scalable purification techniques. For instance, the use of SiO2-tpy-Nb as a catalyst in the condensation reaction has been reported to achieve moderate to excellent yields (41–93%) under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like IPA: H2O, and catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Properties

IUPAC Name

2-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c25-18-15-8-4-5-9-16(15)19(26)23(18)11-10-14-12-27-20-21-17(22-24(14)20)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOLMBKRPBJCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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